molecular formula C26H21N3O2 B2454393 5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902278-22-2

5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2454393
CAS No.: 902278-22-2
M. Wt: 407.473
InChI Key: LIVOOFJFNWJQRZ-UHFFFAOYSA-N
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Description

5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
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Biological Activity

The compound 5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_2

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazolo[4,3-c]quinoline derivatives inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-77.8G2/M phase arrest
5-(4-methylbenzyl)-3-phenyl...A5496.5Apoptosis and cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that the compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity Assessment

CompoundNO Production Inhibition (%)IC50 (µM)
5-(4-methylbenzyl)-3-phenyl...78%0.39
Control Drug85%0.25

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Effects : A recent investigation into the anticancer properties of pyrazolo[4,3-c]quinoline derivatives reported that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the potential for these compounds to be developed as novel chemotherapeutics.
  • Research on Inflammation : Another study focused on the anti-inflammatory effects of these compounds in models of chronic inflammation. Results indicated a significant reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls.

Properties

IUPAC Name

17-[(4-methylphenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-7-9-18(10-8-17)15-29-16-21-25(19-5-3-2-4-6-19)27-28-26(21)20-13-23-24(14-22(20)29)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVOOFJFNWJQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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